
Hydrazine, 1,1-dimethyl-2,2-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,1-dimethyl-2,2-dipropyl- is an organic compound with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.2578 g/mol It is a derivative of hydrazine, where the hydrogen atoms are substituted with methyl and propyl groups
Métodos De Preparación
The synthesis of Hydrazine, 1,1-dimethyl-2,2-dipropyl- typically involves the reaction of appropriate alkyl halides with hydrazine. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Análisis De Reacciones Químicas
Hydrazine, 1,1-dimethyl-2,2-dipropyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Hydrazine, 1,1-dimethyl-2,2-dipropyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1,1-dimethyl-2,2-dipropyl- involves its interaction with molecular targets in biological systems. It can act as a nucleophile, attacking electrophilic centers in molecules. This interaction can lead to the formation of new chemical bonds and the alteration of molecular structures. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction .
Comparación Con Compuestos Similares
Hydrazine, 1,1-dimethyl-2,2-dipropyl- can be compared with other similar compounds such as:
Hydrazine, 1,1-dimethyl-: This compound has a similar structure but lacks the propyl groups.
Hydrazine, 1,1-dipropyl-: This compound has propyl groups but lacks the methyl groups.
Hydrazine, 1,2-dimethyl-: This compound has methyl groups at different positions. The uniqueness of Hydrazine, 1,1-dimethyl-2,2-dipropyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
60678-66-2 |
|---|---|
Fórmula molecular |
C8H20N2 |
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
1,1-dimethyl-2,2-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C8H20N2/c1-7(2)10(8(3)4)9(5)6/h7-8H,1-6H3 |
Clave InChI |
RBNYXIGJGQNCFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


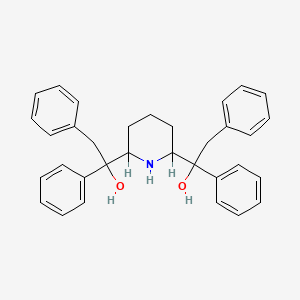


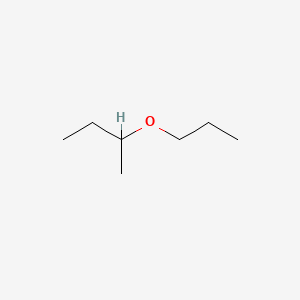
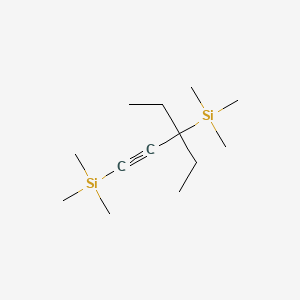
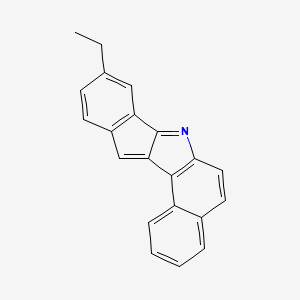
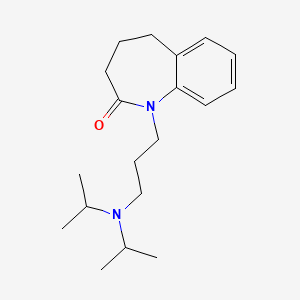

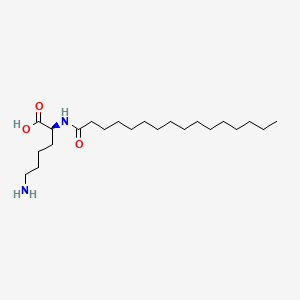
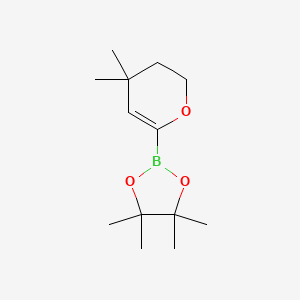
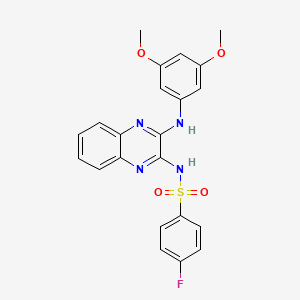

![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)
![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
